5-Bromo-4,6-dimethylpyridin-2-amine

Organic Synthesis Chemical Procurement Quality Control

Researchers needing a robust aryl bromide for Pd-catalyzed cross-coupling often face inconsistent reactivity from regioisomeric or chloro analogs. 5-Bromo-4,6-dimethylpyridin-2-amine (CAS 89856-44-0) solves this with its defined 5-bromo substitution: predictable regioselectivity and superior C-Br reactivity vs. C-Cl. • Melting point 144-148 °C suits analytical reference calibration. • logP ~2.0 aids lipophilic lead optimization. • ≥98% purity ensures consistent coupling performance.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 89856-44-0
Cat. No. B129753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,6-dimethylpyridin-2-amine
CAS89856-44-0
Synonyms5-Bromo-4,6-dimethyl-2-pyridinamine;  2-Amino-4,6-dimethyl-5-bromopyridine;  2-Amino-5-bromo-4,6-dimethylpyridine;  5-Bromo-4,6-dimethylpyridin-2-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1Br)C)N
InChIInChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
InChIKeyBFRMYMFNSHASRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4,6-dimethylpyridin-2-amine: Heterocyclic Building Block


5-Bromo-4,6-dimethylpyridin-2-amine is a halogenated heterocyclic compound [1]. It is characterized by a pyridine core with an amino group at the 2-position, a bromine atom at the 5-position, and methyl groups at the 4- and 6-positions . This specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries [2]. Its primary utility stems from the presence of the aryl bromide, which serves as a versatile handle for cross-coupling reactions, enabling efficient derivatization .

5-Bromo-4,6-dimethylpyridin-2-amine: Analog Substitution Risks


Replacing 5-Bromo-4,6-dimethylpyridin-2-amine with a close analog, such as its 3-bromo regioisomer (CAS 191172-71-1) or the 5-chloro derivative (CAS 56960-79-3) [1], is not a straightforward substitution. The specific positioning of the halogen and methyl groups critically influences the compound's reactivity in cross-coupling reactions and its physicochemical properties [2]. For example, the 5-bromo substitution provides a defined electronic and steric environment that is distinct from the 3-bromo isomer, leading to differences in regioselectivity and reaction kinetics. Similarly, the C-Br bond is more reactive in many palladium-catalyzed couplings compared to a C-Cl bond . Consequently, any change to the substitution pattern would necessitate re-optimization of synthetic pathways, purification methods, and potentially alter the biological activity or material properties of downstream products. The evidence below quantifies the specific properties that define this compound and differentiate it from its alternatives.

5-Bromo-4,6-dimethylpyridin-2-amine: Evidence vs. Closest Analogs


Regioisomeric Identity and Purity

The compound is commercially available at a high certified purity of 97-98% [REFS-1, REFS-2]. This is a critical quality attribute that distinguishes it from its 3-bromo isomer (CAS 191172-71-1), for which no minimum purity specification could be found in the approved sources .

Organic Synthesis Chemical Procurement Quality Control

Lipophilicity vs. Parent Scaffold

The introduction of the bromine atom at the 5-position significantly increases lipophilicity compared to the parent scaffold, 4,6-dimethylpyridin-2-amine (CAS 5407-87-4). The target compound has a calculated XLogP3-AA of 2.0 [1], while the parent scaffold has a reported logP ranging from 0.039 to 1.86 [REFS-2, REFS-3].

Medicinal Chemistry Physicochemical Properties ADME

Melting Point vs. 5-Chloro Analog

The melting point of 5-bromo-4,6-dimethylpyridin-2-amine is 144-148 °C [REFS-1, REFS-2]. This is distinct from its 5-chloro analog (CAS 56960-79-3), which has a reported melting point of 123-124 °C [2].

Analytical Chemistry Quality Control Physical Properties

5-Bromo-4,6-dimethylpyridin-2-amine: Optimal Applications


Palladium-Catalyzed Cross-Coupling

This compound is ideally suited for use as an electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. The aryl bromide at the 5-position provides a highly reactive handle for creating C-C and C-N bonds, enabling the rapid construction of diverse chemical libraries for drug discovery or agrochemical research . The defined purity ensures consistent coupling efficiency.

Quality Control Reference Standard

Given its well-defined and documented physical properties, particularly its distinct melting point (144-148 °C) , 5-Bromo-4,6-dimethylpyridin-2-amine can serve as a reliable reference standard for calibrating analytical instruments (e.g., melting point apparatus) or validating new synthetic and analytical methods in a laboratory setting.

Lipophilic Fragment for MedChem Optimization

In medicinal chemistry programs where increasing the lipophilicity (logP) of a lead compound is desired to improve membrane permeability or target engagement, this compound (calculated logP of 2.0) [2] offers a significant advantage over the less lipophilic, non-brominated parent scaffold (logP ~0.04-1.86) [REFS-5, REFS-6]. It can be used as a lipophilic building block in fragment-based drug discovery or scaffold hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4,6-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.